benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Description
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core substituted at the 1-position with a benzyl carboxylate group and at the 4-position with a 1H-imidazol-2-yl moiety. The benzyl ester enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Structural characterization of such compounds typically employs crystallographic techniques, with programs like SHELX playing a critical role in refining small-molecule structures .
Properties
IUPAC Name |
benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-4-2-1-3-5-13)19-10-6-14(7-11-19)15-17-8-9-18-15/h1-5,8-9,14H,6-7,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLJROPOULGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Building Block for Pharmaceutical Compounds
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural features enable the development of compounds with therapeutic effects, particularly in oncology and inflammatory diseases.
2. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes, including those involved in inflammatory pathways. For example, it has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in regulating inflammatory responses. In vitro studies demonstrated that it could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
3. Anticancer Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit antiproliferative effects against various cancer cell lines. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent.
Biological Studies
1. Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, while the piperidine ring interacts with receptor sites, modulating their function .
2. Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Study Type | Biological Activity | Concentration Tested | Result |
|---|---|---|---|
| NLRP3 Inhibition | IL-1β Release Inhibition | 10 µM | 19.4 ± 0.4% inhibition |
| Antiproliferative | Cancer Cell Lines | Varies | Significant growth inhibition |
| Antibacterial | Gram-positive and Gram-negative bacteria | >100 µg/mL | Variable MIC values |
Case Studies
1. Inflammatory Diseases
In a study focusing on inflammatory diseases, this compound was shown to reduce pyroptosis in macrophages, indicating its potential use in treating conditions characterized by excessive inflammation .
2. Cancer Research
Compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth in xenograft models. These findings suggest a pathway for clinical application in oncology .
Mechanism of Action
The mechanism of action of benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The primary structural analogs of benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate include derivatives with variations in substituent positions and functional groups. A key comparator is 1-Benzyl-4-(1H-imidazol-4-yl)piperidine (CAS 106243-25-8, C₁₅H₁₈FN₃), which differs in three critical aspects:
Imidazole Substituent Position : The comparator features a 1H-imidazol-4-yl group (attached via the 4-position of imidazole) versus the 2-yl position in the target compound. This alters hydrogen-bonding patterns and electronic interactions.
Benzyl Group Modification : The comparator includes a 4-fluorophenylmethyl group, introducing electronegativity and metabolic stability contrasts compared to the unsubstituted benzyl carboxylate.
Functional Groups: The target compound’s ester group increases polarity and hydrolytic susceptibility relative to the non-esterified benzyl group in the analog.
Comparative Data Table
Research Findings and Implications
Fluorine Effects : The 4-fluorobenzyl group in the comparator improves metabolic stability and bioavailability, a common strategy in drug design. However, it may reduce solubility in polar solvents.
Ester vs. Benzyl : The carboxylate ester in the target compound could serve as a prodrug moiety, enabling controlled release of active metabolites.
Biological Activity
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an imidazole moiety, which is known to enhance biological activity through various interactions with biological targets. The compound can be represented by the following structure:
This molecular formula indicates the presence of two nitrogen atoms from the imidazole and piperidine groups, contributing to its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- NLRP3 Inhibition : The compound has shown potential as an NLRP3 inflammasome inhibitor, which is crucial in regulating inflammatory responses. In vitro studies demonstrated that it could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
- Antiproliferative Effects : In various cancer cell lines, compounds with similar scaffolds have exhibited antiproliferative activity, suggesting that this compound may also possess anticancer properties .
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may display antibacterial and antifungal activities, although specific data on this compound is limited .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study Type | Biological Activity | Concentration Tested | Result |
|---|---|---|---|
| NLRP3 Inhibition | IL-1β Release Inhibition | 10 µM | 19.4 ± 0.4% inhibition |
| Antiproliferative | Cancer Cell Lines | Varies | Significant growth inhibition |
| Antibacterial | Gram-positive and Gram-negative bacteria | >100 µg/mL | Variable MIC values |
These results indicate that the compound has a promising profile for further development as a therapeutic agent.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Inflammatory Diseases : In a study focusing on inflammatory diseases, this compound was shown to reduce pyroptosis in macrophages, indicating its potential use in treating conditions characterized by excessive inflammation .
- Cancer Research : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth in xenograft models, suggesting a pathway for clinical application in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate and its derivatives?
- Methodology : The compound is typically synthesized via cross-electrophile coupling or nucleophilic substitution. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate can react with brominated heterocycles (e.g., 2-bromo-5-methylpyridine) under heating (100–150°C) in polar aprotic solvents like DMF, using bases such as Cs₂CO₃ to facilitate coupling. Yields range from 61% to 63%, with purification via column chromatography or prep-HPLC .
- Key Data : Reaction conditions (solvent, temperature, catalysts) and HRMS/¹H NMR data are critical for verifying product identity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, the imidazole proton typically resonates at δ 7.30–7.40 ppm in DMSO-d₆, while the benzyl group shows aromatic peaks at δ 7.21–7.35 ppm. HRMS (ESI-MS) should match calculated [M+H]⁺ values within 0.5 mDa .
Q. What solvents and purification methods are optimal for isolating this compound?
- Methodology : Dichloromethane (DCM) or ethyl acetate/hexane mixtures are used for extraction. Prep-HPLC with gradients like EtOAc/MeOH (5:1 + 0.25% Et₃N) ensures purity >95%. Silica gel chromatography with 50–100% EtOAc in hexane is effective for intermediates .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents?
- Methodology : Optimize steric effects by using milder bases (e.g., Et₃N instead of Cs₂CO₃) or increasing reaction time (e.g., 18–24 hours). For example, coupling with 2,3-dichloropyridine at 100°C for 12 hours achieved 63% yield, while shorter durations led to incomplete reactions .
- Contradiction Analysis : Lower yields (e.g., 8% in ) may arise from competing side reactions; monitoring intermediates via TLC or LCMS-C ([M+H]⁺ tracking) helps identify bottlenecks .
Q. What crystallographic tools are suitable for resolving hydrogen-bonding networks in this compound?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to analyze single-crystal X-ray data. Graph set analysis (Etter’s formalism) can classify hydrogen bonds (e.g., N–H⋯O or C–H⋯π interactions) and predict packing motifs .
Q. How does the imidazole-piperidine scaffold influence pharmacological activity in related compounds?
- Methodology : Compare analogues like N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ( ) in receptor-binding assays. For dual H₁/H₄ receptor ligands, substituents on the benzyl group (e.g., 4-fluorobenzyl) enhance selectivity, as shown by IC₅₀ shifts in histamine receptor models .
Q. How can automated synthesis platforms enhance reproducibility of this compound?
- Methodology : Implement capsule-based systems (e.g., General Procedure A in ) for controlled reagent mixing and reduced human error. Use internal standards (e.g., mesitylene) for precise yield quantification via ¹H NMR .
Data Contradictions & Resolution
Q. Why do structurally similar derivatives exhibit varying physical states (solid vs. oil)?
- Analysis : Crystallinity depends on substituent polarity. For example, benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate (oil, ) lacks strong intermolecular interactions compared to the 5-methylpyridine analogue (solid), which may form π-π stacking. Differential scanning calorimetry (DSC) can validate phase behavior .
Q. How to address discrepancies in molecular weight calculations vs. experimental HRMS data?
- Resolution : Calibrate MS instruments using reference standards (e.g., United States Pharmacopeia compounds in ). Verify isotopic patterns (e.g., [M+2]⁺ for Cl-containing derivatives) and adjust ionization parameters (ESI vs. APCI) to minimize adduct formation .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions (Na₂SO₄ drying) to prevent hydrolysis of the benzyl carboxylate group .
- Characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in piperidine rings .
- Crystallography : For twinned crystals, apply SHELXE’s twin refinement module to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
